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Compound of Interest

Compound Name: MICROCOCCUS LYSATE

Cat. No.: B1176253 Get Quote

These application notes provide a detailed protocol for determining the activity of lysozyme

using a suspension of Micrococcus lysodeikticus. Lysozyme is a glycoside hydrolase that

damages bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-

acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan. The lysis of

Micrococcus cells, which have a high proportion of peptidoglycan in their cell walls, is a widely

accepted method for measuring lysozyme activity.

The primary method detailed is the turbidimetric assay, which measures the rate of decrease in

the turbidity of a bacterial suspension as the cells are lysed. An alternative colorimetric method,

the reducing sugar assay, is also described. These protocols are essential for researchers in

biochemistry, immunology, and drug development for quantifying lysozyme in various biological

samples or for screening potential enzyme inhibitors.

Protocol 1: Turbidimetric Lysozyme Activity Assay
This is the most common and standardized method for determining lysozyme activity. It relies

on the principle that the lysis of bacterial cells leads to a decrease in the suspension's optical

density (OD).

Principle
The activity of lysozyme is determined by measuring the decrease in absorbance at 450 nm of

a Micrococcus lysodeikticus suspension. The rate of decrease in absorbance is directly
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proportional to the lysozyme concentration in the sample under defined conditions of pH,

temperature, and ionic strength.

Materials and Reagents
Lyophilized Micrococcus lysodeikticus cells (e.g., Sigma-Aldrich M3770 or equivalent)

Hen Egg White (HEW) Lysozyme (for standard curve)

Potassium Phosphate Monobasic (KH₂PO₄)

Sodium Phosphate Dibasic (Na₂HPO₄) or Sodium Hydroxide (NaOH)

Deionized water (dH₂O)

96-well clear, flat-bottom microplates

Microplate reader capable of kinetic measurements at 450 nm and temperature control

Spectrophotometer

Reagent Preparation
Assay Buffer (66 mM Potassium Phosphate, pH 6.2):

Prepare a 66 mM solution of Potassium Phosphate Monobasic (KH₂PO₄) in dH₂O.

Adjust the pH to 6.2 at 25°C using a solution of Sodium Phosphate Dibasic or Sodium

Hydroxide.

Filter sterilize if necessary and store at 4°C.

Micrococcus lysodeikticus Substrate Suspension:

Accurately weigh approximately 50 mg of lyophilized M. lysodeikticus cells.

Suspend the cells in 100 mL of the Assay Buffer.
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Use a spectrophotometer to adjust the absorbance of the suspension to read between 0.6

and 0.7 at 450 nm against an Assay Buffer blank. Add more buffer to dilute or more cells to

increase the concentration as needed.

This suspension should be prepared fresh daily and kept on ice or at 4°C. Stir gently

before use to ensure homogeneity.

Lysozyme Standard Solution:

Prepare a stock solution of HEW Lysozyme at 1 mg/mL in Assay Buffer.

Create a series of working standards by serial dilution in Assay Buffer to achieve final

assay concentrations ranging from approximately 0.1 to 2 µg/mL.

Experimental Workflow
Preparation

Assay Execution (96-Well Plate)

Data Acquisition & Analysis
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Mix Gently
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Caption: Workflow for the turbidimetric lysozyme activity assay.

Assay Protocol (96-Well Plate Format)
Set the microplate reader to maintain a constant temperature of 25°C.

Equilibrate the Assay Buffer, M. lysodeikticus suspension, and samples/standards to 25°C.

Pipette 175 µL of the M. lysodeikticus suspension into each well.

Include wells for a blank control (add 25 µL of Assay Buffer instead of enzyme).

To initiate the reaction, add 25 µL of the lysozyme standard or unknown sample to the

appropriate wells.

Immediately place the plate in the reader and begin kinetic measurement of the absorbance

at 450 nm. Record readings every 15-30 seconds for a total of 5 minutes.

Calculation of Enzyme Activity
Calculate the rate of reaction (ΔOD₄₅₀/min) for each standard and sample from the linear

portion of the kinetic curve (typically the first 1-2 minutes).

Subtract the rate of the blank control from all sample and standard rates.

Plot the ΔOD₄₅₀/min for the lysozyme standards as a function of their concentration (in

units/mL).

One unit of lysozyme activity is defined as the amount of enzyme that produces a decrease

in absorbance of 0.001 per minute at 450 nm at pH 6.2 and 25°C, using a suspension of M.

lysodeikticus as substrate.

Determine the activity of the unknown samples by interpolating their corrected ΔOD₄₅₀/min

values from the standard curve.

Protocol 2: Reducing Sugar Assay (Alternative
Method)
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This method measures the increase in reducing sugar ends generated by the enzymatic

cleavage of the peptidoglycan. It is a colorimetric endpoint assay.

Principle
Lysozyme cleaves the glycosidic bonds in the peptidoglycan of the Micrococcus cell wall,

releasing smaller fragments with reducing sugar ends. These reducing sugars can be

quantified using a reagent such as 3,5-Dinitrosalicylic acid (DNS), which changes color upon

reduction. The intensity of the color, measured spectrophotometrically, is proportional to the

amount of reducing sugars formed and thus to the enzyme's activity.

Materials and Reagents
Micrococcus lysodeikticus cell wall preparation

Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0)

DNS Reagent

N-acetylglucosamine (NAG) or Glucose (for standard curve)

Heating block or water bath (95-100°C)

Assay Protocol
Prepare a suspension of M. lysodeikticus cell walls in the assay buffer.

Add a defined volume of the lysozyme sample to the cell wall suspension.

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time

(e.g., 30 minutes).

Stop the reaction by adding a strong base or by immediately proceeding to the DNS step.

Add DNS reagent to the reaction mixture.

Heat the samples at 95-100°C for 5-10 minutes to allow color development.

Cool the samples to room temperature.
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Measure the absorbance at 540 nm.

Prepare a standard curve using known concentrations of a reducing sugar like NAG or

glucose.

Calculate the amount of reducing sugar released by the enzyme and express activity in units

such as µmol of reducing sugar released per minute.

Data Presentation
Quantitative data from lysozyme activity assays are typically presented in tables to show the

effects of various parameters on enzyme function.

Table 1: Effect of Lysozyme Concentration on Reaction Rate

Lysozyme Concentration (µg/mL) ΔOD₄₅₀/min

0.0 0.002

0.2 0.015

0.4 0.031

0.8 0.060

1.2 0.089

| 1.6 | 0.118 |

Table 2: Influence of pH on Relative Lysozyme Activity
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pH Relative Activity (%)

5.0 75

5.5 92

6.2 100

7.0 88

7.5 65

| 8.0 | 40 |

Table 3: Influence of Temperature on Relative Lysozyme Activity

Temperature (°C) Relative Activity (%)

20 85

25 100

30 110

37 115

45 95

| 55 | 50 |

Mechanism of Action
The diagram below illustrates the enzymatic action of lysozyme on the peptidoglycan layer of

the Micrococcus cell wall, which is the fundamental principle of this assay.

Caption: Lysozyme cleaves the β(1-4) glycosidic bond in peptidoglycan.

To cite this document: BenchChem. [Application Notes: Standardized Micrococcus Lysate
Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176253#standardized-protocol-for-micrococcus-
lysate-activity-assay]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1176253#standardized-protocol-for-micrococcus-lysate-activity-assay
https://www.benchchem.com/product/b1176253#standardized-protocol-for-micrococcus-lysate-activity-assay
https://www.benchchem.com/product/b1176253#standardized-protocol-for-micrococcus-lysate-activity-assay
https://www.benchchem.com/product/b1176253#standardized-protocol-for-micrococcus-lysate-activity-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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